molecular formula C13H13F2N5O B2532056 N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide CAS No. 2320178-64-9

N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide

Cat. No. B2532056
CAS RN: 2320178-64-9
M. Wt: 293.278
InChI Key: WSEZPBYQGKZLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide, also known as DTAC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DTAC belongs to the class of azetidine-based compounds, which are known for their diverse biological activities.

Scientific Research Applications

N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has shown potential applications in various scientific research fields. It has been studied for its anticancer, antifungal, and antibacterial activities. N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases.

Mechanism of Action

N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide works by inhibiting the activity of certain enzymes and proteins in the body, leading to the suppression of various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide also inhibits the activity of fungal and bacterial enzymes, leading to the disruption of their cell walls and ultimately their death. In addition, N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is overactive in Alzheimer's disease, leading to the improvement of cognitive function.
Biochemical and Physiological Effects:
N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, leading to the reduction of oxidative stress. N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to modulate the levels of various cytokines, leading to the reduction of inflammation. In addition, N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has several advantages as a research tool. It is stable, easy to synthesize, and has a high purity. N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide also has a low toxicity and is well-tolerated in animal models. However, N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has some limitations. It has a low solubility in water, which can make it difficult to administer in certain experiments. In addition, N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide. One direction is to investigate its potential use in the treatment of autoimmune diseases. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. In addition, further research is needed to better understand the mechanism of action of N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide and to identify its potential targets in the body. Overall, N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has shown great potential as a research tool and as a potential therapeutic agent in various scientific research fields.

Synthesis Methods

N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,6-difluorobenzaldehyde with azide, followed by reduction with sodium borohydride to obtain the intermediate compound. The intermediate compound is then reacted with N-protected azetidine-1-carboxylic acid and deprotected to obtain the final product, N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide. The synthesis method is reproducible and yields high purity N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide.

properties

IUPAC Name

N-(2,6-difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N5O/c14-10-2-1-3-11(15)12(10)17-13(21)19-6-9(7-19)8-20-5-4-16-18-20/h1-5,9H,6-8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEZPBYQGKZLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=C(C=CC=C2F)F)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.